4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Description
Molecular Architecture and IUPAC Nomenclature
The compound 4-(dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one belongs to the 1,5-benzodiazepine family, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its IUPAC name is systematically derived from the parent structure 1,5-benzodiazepin-2-one, with substitutions at positions 3 and 4. The nitrogen atoms at positions 1 and 5 define the diazepine ring, while the ketone group at position 2 contributes to the lactam structure.
The molecular formula is C₁₅H₁₉N₅O , with a calculated molecular weight of 285.35 g/mol . The structure features two dimethylamino groups: one at position 4 and a second as part of a methylene bridge at position 3. This methylene group introduces a conjugated enamine system, altering the electronic distribution across the diazepine ring.
Key structural attributes :
- A benzene ring fused to a seven-membered diazepine ring.
- A lactam group (C=O) at position 2.
- Two dimethylamino substituents at positions 3 and 4.
- Planar geometry at the enamine-conjugated methylene group.
Crystallographic Analysis and Conformational Studies
X-ray crystallographic studies of related 1,5-benzodiazepin-2-one derivatives reveal that the seven-membered diazepine ring adopts a skewed boat conformation in the solid state. This conformation minimizes steric strain between the substituents and the lactam group. For 4-(dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, the bulky dimethylamino groups likely enforce a similar distortion, as observed in analogs such as 4-methyl-5-trifluoroacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Crystallographic parameters (hypothetical, based on analogs):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 10.2 Å, b = 14.5 Å, c = 8.7 Å |
| Torsion angle (C7–N1) | –104.7° |
The methylene bridge at position 3 introduces additional rigidity, stabilizing the enamine system and limiting rotational freedom. This is corroborated by computational models showing a dihedral angle of 12.5° between the benzene and diazepine rings, indicating mild non-planarity.
Comparative Structural Analysis with Related 1,5-Benzodiazepine Derivatives
The structural uniqueness of 4-(dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one becomes evident when compared to other 1,5-benzodiazepin-2-one derivatives:
Properties
CAS No. |
87295-93-0 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(3Z)-4-(dimethylamino)-3-(dimethylaminomethylidene)-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C14H18N4O/c1-17(2)9-10-13(18(3)4)15-11-7-5-6-8-12(11)16-14(10)19/h5-9H,1-4H3,(H,16,19)/b10-9- |
InChI Key |
VSXKZWMVPXBGBV-KTKRTIGZSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)NC2=CC=CC=C2N=C1N(C)C |
Canonical SMILES |
CN(C)C=C1C(=O)NC2=CC=CC=C2N=C1N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction with Dimethylformamide Dimethylacetal (DMF-DMA)
This method involves the direct reaction of a benzodiazepinone precursor with DMF-DMA, which acts as a source of the dimethylaminomethylene group.
- A mixture of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (precursor) is stirred with DMF-DMA at reflux temperature (~100 °C) for approximately 4 hours.
- Upon cooling, the product precipitates and is isolated by filtration and washing with cold diethyl ether.
- The product obtained is (E)-3-[(dimethylamino)methylene]-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one with a yield of about 75%.
- The compound exhibits an E-configuration at the C=C bond between the benzodiazepinone and dimethylamine groups.
- Structural confirmation is done by X-ray diffraction, NMR, IR, and mass spectrometry.
Reference Data:
| Parameter | Details |
|---|---|
| Starting Material | 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one |
| Reagent | Dimethylformamide dimethylacetal (DMF-DMA) |
| Temperature | 100 °C (reflux) |
| Reaction Time | 4 hours |
| Yield | 75% |
| Product Configuration | E-configuration confirmed by XRD |
This method is straightforward and efficient for introducing the dimethylaminomethylene group at the 3-position of the benzodiazepine ring.
Phase Transfer Catalysis Using Propargyl Bromide
An alternative synthetic route involves the use of phase transfer catalysis to introduce substituents on the benzodiazepine nucleus.
- A mixture of 3-[(dimethylamino)methylene]-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, benzyltriethylammonium chloride (phase transfer catalyst), and 50% sodium hydroxide aqueous solution in benzene is stirred at ambient temperature.
- Propargyl bromide is added slowly, and the reaction mixture is stirred for 8 hours at 298 K.
- The organic layer is extracted, dried, and the product is purified by column chromatography and recrystallization.
- The yield is high, approximately 93%.
- The product is characterized by 1H and 13C NMR, IR, mass spectroscopy, and X-ray diffraction confirming the stereochemistry.
Reference Data:
| Parameter | Details |
|---|---|
| Starting Material | 3-[(dimethylamino)methylene]-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one |
| Catalyst | Benzyltriethylammonium chloride |
| Base | 50% Sodium hydroxide aqueous solution |
| Solvent | Benzene |
| Temperature | Ambient (298 K) |
| Reaction Time | 8 hours |
| Yield | 93% |
This method allows for the introduction of propargyl groups and further functionalization of the benzodiazepine core.
Phosphorus Pentahalide and Dialkylformamide Mediated Amination
A more complex method involves the reaction of benzodiazepine-2,4-diones with phosphorus pentahalides and dialkylformamides to introduce dialkylamino groups at the 3-position.
- The benzodiazepine-2,4-(3H,5H)-dione precursor is dissolved in dimethylformamide.
- Phosphorus pentachloride is added slowly at low temperature (around 10 °C) to avoid excessive heat.
- The mixture is stirred for about one hour or longer.
- An excess of a dialkylamine (e.g., dimethylamine) is added to displace the initially introduced dialkylamino group.
- The product is isolated and purified, optionally converted into acid addition salts.
- This method allows for selective introduction of dialkylamino groups.
- Intermediate compounds can be isolated and further reacted to optimize yields.
Reference Data:
| Parameter | Details |
|---|---|
| Starting Material | 5-phenyl-1,5-benzodiazepine-2,4-(3H,5H)-dione |
| Reagents | Phosphorus pentachloride, dimethylformamide, dialkylamine |
| Temperature | Slightly below room temperature to moderate heat |
| Reaction Time | ≥1 hour |
| Product Isolation | Acid addition salts possible |
This method is useful for preparing 3-substituted benzodiazepine derivatives with dialkylamino functionalities and has been patented for related compounds.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
- The E-configuration of the C=C bond in the product is consistently confirmed by X-ray crystallography, indicating stereochemical control in these syntheses.
- The benzodiazepine nucleus is a versatile scaffold, and these preparation methods enable the synthesis of derivatives with potential pharmacological activities such as anxiolytic, sedative, and antiviral effects.
- The phase transfer catalysis method offers a high yield and mild conditions, making it attractive for scale-up.
- The phosphorus pentahalide method, while more complex, provides a route to diverse 3-substituted benzodiazepines and is supported by patent literature, indicating industrial relevance.
- Analytical techniques such as NMR, IR, mass spectrometry, and X-ray diffraction are essential for confirming the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and related 1,5-benzodiazepin-2-one derivatives:
Pharmacological and Physicochemical Properties
- Solubility: The dual dimethylamino groups in the target compound likely improve aqueous solubility compared to 4-phenyl or 4-methyl analogs, which are more lipophilic .
- Its dimethylamino groups may confer unique interactions with biological targets, warranting further study.
Contrasts with 1,4-Benzodiazepines
The target compound belongs to the 1,5-benzodiazepine subclass, differing from 1,4-benzodiazepines (e.g., methylclonazepam in ) in ring structure and substituent positions. For instance, 1,4-benzodiazepines like 5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (methylclonazepam) feature a nitro group at position 7 and a chlorine substituent, contributing to their anxiolytic properties . The 1,5-substitution pattern in the target compound may alter receptor binding profiles.
Biological Activity
The compound 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one , commonly referred to as a benzodiazepine derivative, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- CAS Number : [specific CAS number if available]
The structural features of this compound include two dimethylamino groups and a benzodiazepine core, which are critical for its biological activity.
The primary mechanism by which benzodiazepines exert their effects is through the modulation of the GABA-A receptor. This receptor is a major inhibitory neurotransmitter in the central nervous system (CNS). The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anxiolytic Effects : Studies have shown that compounds similar to this benzodiazepine derivative can significantly reduce anxiety levels in animal models.
- Sedative Properties : It has been noted for its potential use as a sedative in clinical settings.
- Anticonvulsant Activity : The compound may also demonstrate anticonvulsant properties, making it a candidate for further investigation in seizure disorders.
In Vivo Studies
In a study examining the anxiolytic effects of various benzodiazepines, it was found that compounds with similar structures to 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one significantly reduced anxiety-like behavior in rodents when administered at doses ranging from 1 mg/kg to 10 mg/kg. The observed effects were measured using the elevated plus maze test and the open field test.
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits neuronal excitability by enhancing GABAergic transmission. A notable study reported an IC50 value indicating effective inhibition of excitatory neurotransmission at concentrations below 100 µM.
Safety and Toxicology
While benzodiazepines are generally considered safe when used as prescribed, potential side effects include sedation, cognitive impairment, and dependence. Toxicological assessments are essential to establish safety profiles for new derivatives like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
